

A Comparative Guide to the Infrared Spectroscopy Analysis of Methyl 5-methoxynicotinate

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Compound of Interest

Compound Name: Methyl 5-methoxynicotinate

Cat. No.: B1317453

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This guide provides a comprehensive comparison of the infrared (IR) spectroscopy analysis of **Methyl 5-methoxynicotinate** with structurally related alternatives. Due to the limited availability of a publicly accessible experimental spectrum for **Methyl 5-methoxynicotinate**, this guide presents a predicted analysis based on characteristic functional group absorptions, alongside experimental data for comparable molecules. This approach allows for a robust understanding of the expected spectral features of **Methyl 5-methoxynicotinate** and facilitates its differentiation from similar compounds.

Data Presentation: Comparison of IR Absorption Data

The following table summarizes the predicted and experimental IR absorption frequencies for **Methyl 5-methoxynicotinate** and its structural analogs. The assignments are based on established correlations for pyridine derivatives, esters, and ethers.

Functional Group	Vibrational Mode	Methyl 5-methoxynicotinate (Predicted)	Methyl 5-methylnicotinate (Experimental)	Methyl Nicotinate (Experimental)
C-H (Aromatic)	Stretch	3100-3000 cm^{-1}	Not explicitly reported, but expected in this region	Not explicitly reported, but expected in this region
C-H (Methyl Ester)	Stretch	2960-2940 cm^{-1}	Not explicitly reported, but expected in this region	Not explicitly reported, but expected in this region
C-H (Methoxy)	Stretch	2850-2830 cm^{-1}	N/A	N/A
C=O (Ester)	Stretch	$\sim 1725 \text{ cm}^{-1}$	$\sim 1730 \text{ cm}^{-1}$	$\sim 1728 \text{ cm}^{-1}$ [1]
C=C, C=N (Pyridine Ring)	Stretch	1600-1450 cm^{-1}	Not explicitly reported, but expected in this region	1587 cm^{-1} [1]
C-O (Ester)	Stretch	1300-1200 cm^{-1}	Not explicitly reported, but expected in this region	1292 cm^{-1} [1]
C-O (Aryl Ether)	Asymmetric Stretch	1250-1200 cm^{-1}	N/A	N/A
C-O (Aryl Ether)	Symmetric Stretch	1050-1000 cm^{-1}	N/A	N/A

Experimental Protocols

A detailed methodology for acquiring the IR spectrum of a solid sample like **Methyl 5-methoxynicotinate** is provided below. This protocol is applicable for obtaining high-quality spectra for comparative analysis.

Objective: To obtain a high-resolution Fourier Transform Infrared (FTIR) spectrum of a solid organic compound.

Materials:

- FTIR Spectrometer
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- Potassium bromide (KBr), IR-grade
- Spatula
- Sample of the compound of interest (e.g., **Methyl 5-methoxynicotinate**)

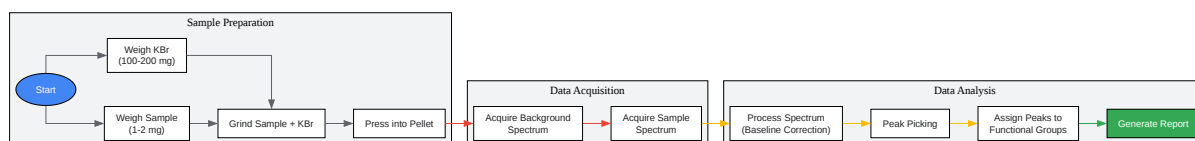
Procedure:

- Sample Preparation (KBr Pellet Method):
 - Take approximately 1-2 mg of the solid sample and 100-200 mg of dry IR-grade KBr powder.
 - Grind the mixture in an agate mortar for 2-5 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
 - Transfer a portion of the powdered mixture into the pellet-forming die.
 - Place the die in a hydraulic press and apply pressure of 7-10 tons for 2-3 minutes to form a transparent or translucent pellet.
 - Carefully remove the KBr pellet from the die.
- Background Spectrum Acquisition:
 - Ensure the sample compartment of the FTIR spectrometer is empty.

- Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.
- Sample Spectrum Acquisition:
 - Place the KBr pellet in the sample holder in the spectrometer's beam path.
 - Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is typically recorded in the mid-IR range of 4000 cm⁻¹ to 400 cm⁻¹.
- Data Processing and Analysis:
 - The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
 - Label the significant peaks with their corresponding wavenumbers.
 - Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

Mandatory Visualization

The following diagram illustrates the general workflow for the infrared spectroscopy analysis of a solid organic compound.



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References

- 1. researchgate.net [researchgate.net]
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